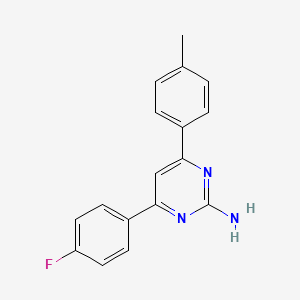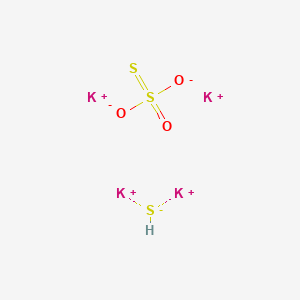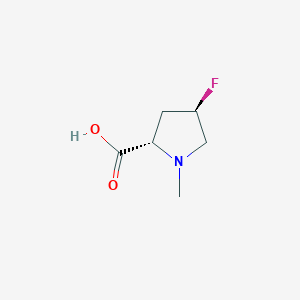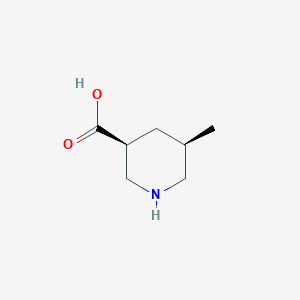
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one, also known as TFEI, is a synthetic compound that has been used in a wide range of scientific research applications. It is an organic compound that is composed of two carbon atoms, two fluorine atoms, one hydrogen atom, and one oxygen atom. TFEI has been used as a model compound to study the mechanism of action of several drugs, and has been used in laboratory experiments to study the biochemical and physiological effects of various compounds.
科学研究应用
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been used in a wide range of scientific research applications. It has been used as a model compound to study the mechanism of action of several drugs, such as anti-inflammatory drugs, anticonvulsants, and anti-psychotics. It has also been used in laboratory experiments to study the biochemical and physiological effects of various compounds. Additionally, 2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been used in the synthesis of a variety of compounds, such as polymers, drugs, and dyes.
作用机制
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been found to interact with a variety of receptors in the body, including G-protein coupled receptors, nuclear receptors, and ion channels. It has been found to act as an agonist of the G-protein coupled receptor GPR55, which is involved in the regulation of inflammation, pain, and appetite. Additionally, 2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been found to act as an agonist of the nuclear receptor PPAR-γ, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has been found to have a wide range of effects on the body. It has been found to act as an anti-inflammatory, anticonvulsant, and anti-psychotic. Additionally, it has been found to have neuroprotective and antioxidant effects, as well as to reduce the risk of cardiovascular disease. It has also been found to improve glucose and lipid metabolism, and to reduce the risk of obesity.
实验室实验的优点和局限性
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has several advantages for use in laboratory experiments. It is relatively stable, and can be stored for long periods of time. Additionally, it is easy to synthesize, and can be synthesized in large quantities. However, there are some limitations to using 2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one in laboratory experiments. It has a relatively low solubility in water, and can be difficult to dissolve in organic solvents. Additionally, it can be difficult to purify, and it can be difficult to determine the purity of the compound.
未来方向
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one has potential applications in the development of drugs for the treatment of a wide range of diseases. It could be used to develop drugs that target G-protein coupled receptors, nuclear receptors, and ion channels. Additionally, it could be used to develop drugs that target inflammation, pain, appetite, glucose and lipid metabolism, and cardiovascular disease. Additionally, it could be used to develop drugs that have neuroprotective and antioxidant effects, as well as drugs that reduce the risk of obesity. Finally, it could be used to develop polymers, drugs, and dyes.
合成方法
2,2,2-Trifluoro-1-(isoindolin-2-yl)ethan-1-one can be synthesized through a process known as the Staudinger reaction. This reaction involves the reaction of an aromatic amine with a dialkyl azodicarboxylate. The reaction is carried out in a reaction vessel at a temperature of between 0 and 80°C, and the reaction time can vary from minutes to several hours. The reaction produces a product that contains a trifluoromethyl group and an isoindolin-2-yl group. The product can then be purified by recrystallization, and the purity can be determined by HPLC or NMR.
属性
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)9(15)14-5-7-3-1-2-4-8(7)6-14/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPIVYSQASVHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Trifluoroacetyl-1,3-dihydro-isoindole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-Oxa-6-azaspiro[2.4]heptan-5-one](/img/structure/B6329751.png)




![4-([1,3]Oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B6329783.png)




